molecular formula C18H14ClNOS B2910259 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide CAS No. 921797-99-1

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide

Cat. No.: B2910259
CAS No.: 921797-99-1
M. Wt: 327.83
InChI Key: GMFPRAJZLDOVDF-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is an organic compound that features a thiophene ring substituted with a chlorine atom and an acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves the following steps:

    Formation of the Acenaphthylene Derivative: The starting material, 1,2-dihydroacenaphthylene, is prepared through the hydrogenation of acenaphthylene.

    Acylation Reaction: The acenaphthylene derivative undergoes an acylation reaction with 2-(5-chlorothiophen-2-yl)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the acenaphthylene moiety using reducing agents like lithium aluminum hydride or palladium on carbon.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or tetrahydrofuran, and bases like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide depends on its specific application:

    Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, contributing to the material’s conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-(5-methylthiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS/c19-16-9-7-13(22-16)10-17(21)20-15-8-6-12-5-4-11-2-1-3-14(15)18(11)12/h1-3,6-9H,4-5,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFPRAJZLDOVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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